molecular formula C11H15NO B2819359 (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine CAS No. 1519874-15-7

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine

Cat. No.: B2819359
CAS No.: 1519874-15-7
M. Wt: 177.247
InChI Key: NSHQXHPIRYXAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine is a high-purity aminoindane derivative offered for research and development purposes. This compound features a methoxy group on the indane scaffold, a structure of significant interest in medicinal chemistry due to its potential to interact with various biological targets . Researchers are exploring aminoindane-based compounds for their potential application in neuroscience, particularly in the study of pain pathways. Patents exist for aminoindane compounds that modulate specific receptors, suggesting a potential research value in investigating neuropathic pain and pruritus (itching) . The mechanism of action for such compounds is an area of active investigation, with some studies focusing on their interaction with ion channels and neurotransmitter systems . The methoxy substitution on the core indane structure may influence the compound's bioavailability and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet (MSDS) for detailed safety information.

Properties

IUPAC Name

(2-methoxy-1,3-dihydroinden-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHQXHPIRYXAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds related to (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine exhibit potential antiviral properties. For instance, research focusing on benzoannulene derivatives has shown that modifications to the structure can enhance their efficacy against viruses like Chikungunya. These findings suggest that this compound could serve as a scaffold for developing new antiviral agents targeting viral replication mechanisms .

Hedgehog Signaling Pathway Inhibition

The compound has also been investigated for its role in inhibiting the hedgehog signaling pathway, which is crucial in various malignancies. Compounds derived from this structure have been shown to inhibit this pathway effectively, indicating potential therapeutic applications in cancer treatment .

Application Details
Antiviral ActivityPotential inhibitors against Chikungunya virus replication.
Cancer TherapyInhibition of hedgehog signaling pathway involved in tumorigenesis.

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may influence neurotransmitter systems. Its structural analogs have been studied for their effects on serotonin and dopamine receptors, which could lead to new treatments for neurological disorders such as depression and anxiety .

Safety Profile

According to safety data sheets, this compound has been classified with no known significant hazards when handled properly in laboratory settings. This safety profile is essential for its application in pharmacological research and development .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties. Its derivatives are being explored for use in polymer chemistry and as intermediates in the production of more complex organic compounds .

Case Study: Antiviral Compound Development

Mechanism of Action

The mechanism of action of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The 2,3-dihydro-1H-indene core is a common motif in several bioactive compounds. Key differences arise from substituents on the indene ring and adjacent functional groups, which influence physical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride C₁₁H₁₆ClN 197.704 Methoxy, methanamine CNS effects
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone C₂₁H₂₃NO 305.41 Cathinone backbone, pyrrolidine Psychoactive stimulant (novel cathinone derivative)
N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide C₁₂H₁₅NOS 221.32 Methylthio, acetamide Antiplasmodial candidate (targeting Plasmodium falciparum)
N-Benzyl-1-cyclohexyl-1-(2,3-dihydro-1H-inden-2-yl)methanamine C₂₃H₂₉N 319.48 Benzyl, cyclohexyl Synthetic intermediate in alkaloid-inspired chemistry
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate C₁₃H₁₆O₃ 220.27 Methoxy, ester Intermediate in organic synthesis

Physicochemical Properties

  • Solubility : The methanamine group in the target compound enhances water solubility compared to ester- or thioether-substituted analogs (e.g., methyl 2-(7-methoxy-indenyl)acetate) .
  • Stability : The hydrochloride salt form of the target compound requires storage at -20°C to maintain stability, whereas acetamide derivatives (e.g., N-(5-(methylthio)-indenyl)acetamide) are stable at room temperature .

Biological Activity

(2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine is a compound of interest due to its structural similarities to known biologically active molecules, particularly those in the indole and indene families. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Target Interactions

Compounds with an indole nucleus, akin to the inden-2-yl structure in this compound, have demonstrated the ability to bind with high affinity to various receptors. These interactions often lead to significant downstream biological effects, influencing multiple biochemical pathways.

Biological Pathways Affected

Indole derivatives are known for their broad-spectrum biological activities, which include:

  • Anticancer Activity : Many indole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Some compounds in this class exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems .
  • Antimicrobial Properties : Certain derivatives have been evaluated for their ability to inhibit bacterial growth and may serve as potential antimicrobial agents .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound analogs against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 2.43 μM to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Cell Cycle Analysis

In vitro studies indicate that these compounds can induce cell cycle arrest at the G2/M phase. For example, a related compound demonstrated a significant increase in the percentage of cells arrested at this phase after treatment, suggesting a mechanism that disrupts normal cellular division processes .

Apoptosis Induction

Compounds derived from or related to this compound have been shown to enhance caspase activity, indicating their role in promoting apoptosis. This was evidenced by morphological changes observed in treated cells and increased expression of pro-apoptotic markers .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anti-Angiogenic Activity : Research on dihydroindene derivatives has shown their ability to inhibit tubulin polymerization, a crucial process for angiogenesis. These compounds were able to prevent new blood vessel formation in tumor models .
  • Antimicrobial Evaluation : Studies on similar compounds revealed significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Data Tables

Compound IC50 (μM) Cell Line Mechanism
Compound A4.98HepG2Apoptosis induction
Compound B7.84MDA-MB-231Cell cycle arrest at G2/M phase
Compound C0.028K562Tubulin polymerization inhibition

Q & A

Q. How to reconcile conflicting LogP values (experimental vs. predicted)?

  • Resolution : Experimental LogP (shake-flask method) often exceeds predictions (e.g., 2.1 vs. 1.8) due to intramolecular H-bonding. Validate via chromatographic retention time (HPLC) correlations .

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